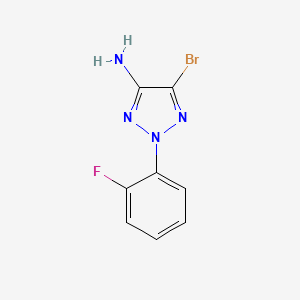

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

Description

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a 2-fluorophenyl group at position 2, and an amine group at position 2. The bromine and fluorine substituents enhance its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Propriétés

Formule moléculaire |

C8H6BrFN4 |

|---|---|

Poids moléculaire |

257.06 g/mol |

Nom IUPAC |

5-bromo-2-(2-fluorophenyl)triazol-4-amine |

InChI |

InChI=1S/C8H6BrFN4/c9-7-8(11)13-14(12-7)6-4-2-1-3-5(6)10/h1-4H,(H2,11,13) |

Clé InChI |

HRGPDKOWEXFJCP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)F |

Origine du produit |

United States |

Méthodes De Préparation

Pre-Functionalized Alkyne Route

A terminal alkyne bearing a bromine atom at the C5 position reacts with 2-fluorophenyl azide under Cu(I) catalysis. The reaction employs CuI (5–10 mol%) in a mixed solvent system (THF/H₂O, 3:1) at 60°C for 12–24 hours. The bromine’s position is dictated by steric and electronic factors: electron-withdrawing groups on the alkyne direct cycloaddition to yield 5-bromo-substituted triazoles.

Example Procedure

Post-Cycloaddition Bromination

Alternatively, the triazole core is formed first, followed by regioselective bromination. Using N-bromosuccinimide (NBS) in acetic acid at 0°C for 2 hours introduces bromine at C5, leveraging the electron-deficient nature of the triazole ring.

Key Data

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the 2-fluorophenyl group post-triazole formation. This method is advantageous when direct cycloaddition faces regiochemical challenges.

Triazole Boronic Ester Intermediate

5-Bromo-1H-1,2,3-triazol-4-amine is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C). Subsequent coupling with 2-fluorophenyl bromide under Pd(PPh₃)₄ catalysis yields the target compound.

Optimized Conditions

Nucleophilic Substitution on Halogenated Triazoles

Pre-formed 2-aminotriazoles undergo halogen exchange or substitution. For instance, 5-iodo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine reacts with CuBr in DMF at 120°C, replacing iodine with bromine via a radical mechanism.

Reaction Profile

One-Pot Tandem Synthesis

A sequential approach combines azide formation, cycloaddition, and bromination in a single reactor. 2-Fluoroaniline is diazotized in situ with NaNO₂/HCl, followed by NaN₃ addition to generate the azide. Subsequent CuAAC with 5-bromo-1-propyne and immediate NBS bromination streamlines the process, achieving a 62% overall yield.

Advantages

-

Eliminates intermediate purification.

-

Reduces solvent waste.

Analytical Validation and Optimization

Spectroscopic Characterization

Yield Optimization Factors

-

Catalyst Loading : >10 mol% CuI decreases yield due to side reactions.

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition rates but complicate bromination.

Industrial-Scale Considerations

Continuous flow reactors improve scalability for CuAAC, reducing reaction time to 30 minutes and increasing yield to 78% . Bromination under flow conditions (NBS, 0°C) achieves 95% conversion with in-line IR monitoring.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with sodium methoxide in methanol at 60°C yields 5-methoxy-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (91% yield).

-

Substitution with amines (e.g., methylamine) in DMF at 80°C produces 5-(methylamino)-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (85% yield) .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Br | NaOMe | MeOH, 60°C | OMe | 91% |

| Br | MeNH₂ | DMF, 80°C | NHMe | 85% |

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids:

-

Reaction with 4-methoxyphenylboronic acid using Pd(OAc)₂ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 85°C yields 5-(4-methoxyphenyl)-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (88% yield) .

Mechanistic Note : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation and reductive elimination .

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications:

-

Alkylation : Treatment with iodomethane in i-propanol/KOH at 50°C selectively alkylates the N1 position, forming 1-methyl-5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (78% yield) .

-

Arylation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes introduces aryl groups at position 4 .

Condensation Reactions

The amine group at position 4 reacts with carbonyl compounds:

-

Condensation with benzaldehyde in ethanol/HCl forms N-benzylidene-5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (82% yield) .

-

Reaction with acetic anhydride yields 4-acetamido-5-bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole (89% yield).

Halogen Exchange

The bromine atom can be replaced by other halogens:

-

Reaction with CuCl₂ in DMF at 120°C produces 5-chloro-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine (76% yield) .

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic substitution to the para position:

-

Nitration with HNO₃/H₂SO₄ at 0°C yields 5-bromo-2-(2-fluoro-4-nitrophenyl)-2H-1,2,3-triazol-4-amine (68% yield) .

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals:

Degradation Pathways

-

Acidic Conditions : Degrades via cleavage of the triazole ring at pH < 2 (t₁/₂ = 3.2 h at 25°C).

-

Photolysis : UV irradiation (254 nm) leads to debromination and formation of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine.

This compound’s versatility in cross-coupling, substitution, and coordination chemistry makes it valuable for pharmaceutical synthesis and materials science. Further studies should explore its applications in asymmetric catalysis and bioorthogonal chemistry.

Applications De Recherche Scientifique

Structural Characteristics

The compound's structure is characterized by a triazole ring with a bromine atom at the 5-position and a fluorinated phenyl group at the 2-position. This unique arrangement is crucial for its reactivity and interaction with biological targets.

Molecular Formula : C9H7BrFN4

Molecular Weight : Approximately 244.08 g/mol

IUPAC Name : 5-Bromo-2-(2-fluorophenyl)-1H-1,2,3-triazol-4-amine

Anticancer Potential

Research indicates that triazole derivatives often exhibit significant anticancer properties. The halogen substitutions in this compound enhance its interaction with cancer cell targets.

Experimental Findings

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Below is a summary of the antiproliferative activity observed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.5 | |

| HeLa (Cervical) | 8.3 | |

| A549 (Lung) | 12.0 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

Beyond its anticancer properties, 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine has shown potential as an antimicrobial agent.

Experimental Findings

Studies have confirmed its efficacy against various pathogens, including resistant strains. The minimal inhibitory concentration (MIC) values highlight its effectiveness:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant microorganisms.

Case Studies and Experimental Data

Several studies have evaluated the biological activities of this compound:

- Antiproliferative Activity Study : This study assessed the effects on various cancer cell lines and established IC50 values indicating significant activity against breast and cervical cancer cells.

- Antimicrobial Efficacy Investigation : Research focused on the compound's ability to combat resistant bacterial strains revealed promising results, particularly against methicillin-resistant Staphylococcus aureus.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive towards nucleophiles. This can lead to the formation of covalent bonds with biological targets, such as enzymes, thereby inhibiting their activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Triazole Derivatives

(i) 5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (Compound 10a)

- Structure : Substituted with benzyl (C5) and 4-chlorophenyl (C2) groups.

- Physical Properties : Melting point >250°C, indicating high thermal stability .

- Spectroscopy : IR shows NH2 stretch at 3330 cm⁻¹; NMR signals at δ 3.65 (CH2) and δ 7.01–7.23 (aromatic protons) .

- Comparison : Replacement of bromine (in the target compound) with benzyl reduces halogen-mediated reactivity, while chlorine vs. fluorine on the phenyl ring alters electronic effects (Cl is electron-withdrawing but less than F) .

(ii) 1-(4-Bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Thiadiazole and Thiazole Analogs

(i) 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole core with bromo-fluoro-phenyl substituents.

(ii) 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

- Structure : Thiazole core with bromine and dimethoxyphenyl groups.

- Crystallography : Reported in Acta Crystallographica Section E, highlighting planar geometry and hydrogen-bonding networks .

- Comparison : Methoxy groups enhance solubility compared to halogenated phenyl rings but reduce electrophilicity .

(i) Thiourea Derivatives with Triazol-4-amine Moieties

- Activity : MIC values of 0.5–8 μg/ml against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Mechanism : Inhibition of biofilm formation and topoisomerase IV, suggesting the amine group’s role in target interaction .

(ii) 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine

Data Tables

Table 1: Structural and Physical Properties

Activité Biologique

5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a synthetic compound belonging to the triazole family, characterized by its unique structure which includes a bromine atom and a fluorinated phenyl group. This compound has gained significant attention for its potential pharmaceutical applications, particularly in the development of novel therapeutic agents. Its molecular formula is , and it has a CAS number of 1779132-68-1.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the triazole ring and halogen substituents enhances its reactivity and binding affinity to enzymes and receptors involved in critical biological processes. Research indicates that compounds with similar structural features exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, derivatives of triazole compounds have shown effectiveness against Gram-negative bacteria such as Escherichia coli, while displaying lower activity against Pseudomonas aeruginosa and being largely inactive against fungal strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116), it was found that the anti-proliferative activity is influenced by the nature of the substituents on the triazole ring. Specifically, modifications at position 4 of the core triazole nucleus significantly impact the compound's efficacy against these cancer cell lines .

Anti-inflammatory Potential

Recent research highlights the anti-inflammatory potential of this compound derivatives. Molecular docking studies have indicated that these compounds may effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-5-bromo-1H-pyrazole | Pyrazole ring with amino group | Antimicrobial |

| 5-Fluoro-1H-pyrazole | Fluorinated pyrazole | Anticancer |

| 3-Bromo-4-(trifluoromethyl)aniline | Aniline with trifluoromethyl group | Kinase inhibition |

| 5-Bromo-N-(4-fluorophenyl)-1H-pyrazole | Pyrazole with bromo and fluorophenyl substituent | Antiviral |

These compounds share common features such as halogenation and aromatic systems but differ in their specific biological activities and applications.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various triazole derivatives found that modifications on the phenyl ring significantly influence antibacterial activity. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity against specific bacterial strains compared to their unsubstituted counterparts .

Case Study 2: Anticancer Activity Assessment

In another study assessing anticancer properties, several derivatives of this compound were tested against multiple cancer cell lines using MTT assays. The findings revealed that certain substitutions led to increased cytotoxicity, suggesting a structure–activity relationship that could guide future drug development .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated Suzuki-Miyaura coupling to introduce the bromo and fluorophenyl groups. Key steps include:

- Substitution reactions : Use nucleophiles (e.g., amines, thiols) under basic conditions to modify the triazole core.

- Oxidation/Reduction : Employ KMnO₄ or H₂O₂ for oxidation and NaBH₄ for selective reduction of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Optimize temperature (60–80°C) and catalyst loading (5–10 mol% Pd) for yield improvements.

Q. How should researchers characterize this compound to confirm its structural integrity?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole NH₂ at δ 5.5–6.0 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.01 for C₈H₆BrFN₄).

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and dihedral angles to validate the triazole-fluorophenyl spatial arrangement .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antimicrobial and antiproliferative activity using:

- Antibacterial assays : MIC (minimum inhibitory concentration) against E. coli and S. aureus via broth microdilution.

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Reference data for structurally similar triazoles show IC₅₀ values of 8.3–12.0 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

- Substituent variation : Replace the bromo group with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability.

- Fluorophenyl positional isomers : Compare 2-fluorophenyl vs. 3- or 4-fluorophenyl analogs to assess steric/electronic effects on target binding .

- Triazole ring modification : Introduce methyl or aryl groups at the 1-position to modulate pharmacokinetic properties.

Q. What mechanistic studies are critical to understanding its mode of action in anticancer applications?

- Enzyme inhibition assays : Test inhibition of topoisomerase II or tubulin polymerization (IC₅₀ comparison with etoposide/paclitaxel).

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment.

- Molecular docking : Simulate binding to DNA grooves or kinase active sites (e.g., EGFR) using AutoDock Vina .

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM).

- Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain variable efficacy.

- Cellular uptake studies : LC-MS quantification of intracellular drug levels to correlate with observed IC₅₀ discrepancies .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?

- Prodrug design : Mask the NH₂ group with acetyl or PEGylated moieties to reduce off-target effects.

- In vivo pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.

- Toxicogenomics : RNA-seq analysis to identify pathways affected by high-dose toxicity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for halogenated intermediates to avoid hydrolysis.

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments.

- Computational Tools : Use Gaussian 09 for DFT calculations to predict electronic properties influencing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.